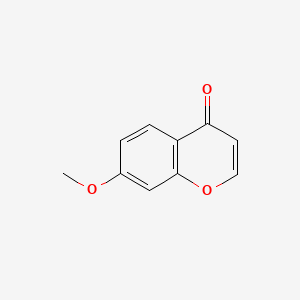

7-Methoxy-4H-chromen-4-one

説明

Structure

3D Structure

特性

IUPAC Name |

7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPLCYUNFCYCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344943 | |

| Record name | 7-Methoxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-52-0 | |

| Record name | 7-Methoxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synonyms for 7-Methoxy-4H-chromen-4-one in scientific literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxy-4H-chromen-4-one, a significant chemical entity in scientific research and drug discovery. This document outlines its nomenclature, key experimental data, and methodologies, offering a centralized resource for professionals in the field.

Chemical Identity and Synonyms

7-Methoxy-4H-chromen-4-one is a member of the chromone class of compounds.[1] Accurate identification is crucial for literature searches and chemical procurement. The following table summarizes its various identifiers and synonyms found in scientific literature.

| Identifier Type | Value | Source(s) |

| IUPAC Name | 7-methoxy-4H-chromen-4-one | [1][2] |

| 7-methoxychromen-4-one | [1] | |

| CAS Number | 5751-52-0 | [1][2][3] |

| Molecular Formula | C₁₀H₈O₃ | [1][2] |

| Molecular Weight | 176.17 g/mol | [2] |

| InChI Key | ZIPLCYUNFCYCCT-UHFFFAOYSA-N | [2] |

| ChEBI ID | CHEBI:107636 | [1] |

| ChEMBL ID | CHEMBL1513848 | [1] |

| PubChem CID | 600605 | [1] |

| Synonyms | 7-methoxy-1-benzopyran-4-one | [1] |

| DTXSID70344943 | [1] | |

| RefChem:1074470 | [1] | |

| DTXCID50296017 | [1] |

Due to the complexity of chemical nomenclature, several other similar but distinct compounds were identified during the literature search. It is imperative for researchers to use the specific CAS number (5751-52-0) to avoid ambiguity with related structures such as:

-

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one (CAS: 13004-42-7)[4]

-

7-Methoxy-3-phenyl-4H-chromen-4-one (CAS: 1621-56-3), also known as 7-Methoxyisoflavone[5]

-

7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (CAS: 485-72-3)[6]

-

7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one (CAS: 139256-06-7)[7]

-

2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one (CAS: 58544-90-4)[8]

-

5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)-4H-chromen-4-one (CAS: 1342207-75-3)[9]

-

3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (CAS: 13198-99-7)[10]

-

2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one (CAS: 33513-36-9)[11]

-

7-methoxy-2-(trichloromethyl)-4H-chromen-4-one (CAS: 255843-62-0)[12]

-

7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (CAS: 63909-40-0)[13]

Further sections on experimental data, protocols, and signaling pathways would be developed based on targeted literature searches for 7-Methoxy-4H-chromen-4-one (CAS 5751-52-0). As the initial search did not yield specific experimental details for this exact compound, the following sections are presented as a template for the type of information that would be included once relevant studies are identified.

Note to the user: The following sections are placeholders to demonstrate the structure and type of content that would be populated based on further, more specific literature searches. The initial search focused on synonyms and did not provide the necessary experimental data for 7-Methoxy-4H-chromen-4-one.

Quantitative Data from Key Experiments

(Placeholder Section)

This section would present quantitative data from key experiments investigating the biological or chemical properties of 7-Methoxy-4H-chromen-4-one. Data would be summarized in tables for clarity and ease of comparison.

Example Table: In Vitro Efficacy Data

| Assay Type | Cell Line | Endpoint | Result (e.g., IC₅₀, EC₅₀) | Reference |

| Cytotoxicity Assay | MCF-7 | Cell Viability | ||

| Enzyme Inhibition | COX-2 | Inhibition % | ||

| Receptor Binding | ERα | Ki |

Detailed Experimental Protocols

(Placeholder Section)

This section would provide detailed methodologies for key experiments cited in this guide, enabling researchers to reproduce the findings.

Example Protocol: Cell Viability Assay

-

Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of 7-Methoxy-4H-chromen-4-one for 48 hours.

-

MTT Assay: After treatment, MTT solution is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

(Placeholder Section)

This section would feature diagrams created using Graphviz to visualize signaling pathways affected by 7-Methoxy-4H-chromen-4-one, as well as experimental workflows.

Example Diagram: Hypothetical Signaling Pathway

References

- 1. 7-Methoxy-4H-chromen-4-one | C10H8O3 | CID 600605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Methoxy-4H-chromen-4-one | 5751-52-0 [sigmaaldrich.com]

- 3. 7-METHOXY-4H-CHROMEN-4-ONE | 5751-52-0 [chemicalbook.com]

- 4. 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 5715241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one | C18H16O6 | CID 265724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one - Wikipedia [en.wikipedia.org]

- 10. 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | C17H14O5 | CID 265699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one | C17H14O5 | CID 5378518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 7-methoxy-2-(trichloromethyl)-4H-chromen-4-one | C11H7Cl3O3 | CID 871153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 5397276 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Natural Occurrence of 7-Methoxy-Chromen-4-One Derivatives: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 7-methoxy-chromen-4-one derivatives, a significant class of flavonoids with diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug discovery, and pharmacology. It details the distribution of these compounds in the plant kingdom, presents quantitative data on their prevalence, outlines detailed experimental protocols for their extraction, isolation, and characterization, and illustrates their biosynthetic pathway.

Introduction

The 7-methoxy-chromen-4-one scaffold is a core structure in a variety of naturally occurring flavonoids, which are a diverse group of plant secondary metabolites. The presence of a methoxy group at the 7-position significantly influences the physicochemical properties of these molecules, often enhancing their lipophilicity and metabolic stability, which in turn can modulate their biological activity. These compounds have garnered considerable interest due to their potential therapeutic applications, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This guide serves as a technical resource, consolidating current knowledge on the natural sources, quantification, isolation, and biosynthesis of these valuable compounds.

Natural Occurrence and Quantitative Data

7-Methoxy-chromen-4-one derivatives are widely distributed throughout the plant kingdom. They are found in various parts of the plant, including leaves, flowers, stems, roots, and fruits. The concentration of these compounds can vary significantly depending on the plant species, geographical location, and environmental conditions. The following table summarizes the quantitative data for several prominent 7-methoxy-chromen-4-one derivatives found in nature.

| Derivative Name | Chemical Structure | Plant Source(s) | Part(s) Used | Concentration/Yield | Reference(s) |

| Rhamnetin | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one | Vernonia anthelmintica | Leaves (in vivo), Cell suspension cultures | 0.143 mg/g (dry weight) in leaves; up to 1.351 mg/g (dry weight) in elicited cell cultures. | [1][2] |

| Isorhamnetin | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | Lonchocarpus sericeus, Stigma maydis | Stem bark, Stigma | Not specified in the provided abstract; 11.8 mg from 700 mg of crude extract. | [3][4] |

| Diosmetin | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one | Citrus suhuiensis, Citrus medica | Peel, Flesh | 4.72 µg/g (dry weight) in C. suhuiensis peel; 38 µg/g and 301 µg/g (dry weight) in C. medica var 2 peel and flesh, respectively. | [5] |

| Genkwanin | 5,4'-dihydroxy-7-methoxyflavone | Daphne genkwa, Wikstroemia ganpi | Not specified | 28.48 ± 8.27 µg/mL in W. genkwa; 17.05 ± 3.86 µg/mL in W. ganpi. | [3] |

| Hydroxygenkwanin | 5,3',4'-trihydroxy-7-methoxyflavone | Daphne genkwa, Wikstroemia ganpi | Not specified | 343.48 ± 108.23 µg/mL in W. genkwa; 432.72 ± 122.08 µg/mL in W. ganpi. | [3] |

| Various Methoxyflavones | Multiple derivatives | Kaempferia parviflora | Rhizomes | Optimized ultrasound-assisted extraction yielded a total methoxyflavone content of 327.25 mg/g of the crude extract. | [6][7] |

Experimental Protocols

The successful isolation and characterization of 7-methoxy-chromen-4-one derivatives hinge on robust and well-defined experimental procedures. This section provides detailed methodologies for their extraction, purification, and structural elucidation.

Extraction of 7-Methoxy-Chromen-4-One Derivatives

The choice of extraction method is critical for maximizing the yield of the target compounds while minimizing the co-extraction of interfering substances.

Protocol 1: Maceration

This is a simple and widely used method for the extraction of flavonoids.

-

Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature in a well-ventilated area, protected from direct sunlight. Grind the dried material into a fine powder using a mechanical grinder.

-

Extraction: Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask. Add 1 L of 80% methanol (or ethanol). Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Re-extract the residue twice more with fresh solvent. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more efficient method that utilizes ultrasonic waves to enhance extraction.

-

Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.

-

Extraction: Place 10 g of the powdered plant material in a flask and add 200 mL of 95% ethanol. Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

-

Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in Protocol 1. The residue can be re-extracted for higher yields.

Purification by Column Chromatography

Column chromatography is a standard technique for the purification of individual flavonoids from the crude extract.

Protocol 3: Silica Gel Column Chromatography

-

Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column.

-

Sample Loading: Adsorb the crude extract (e.g., 5 g) onto a small amount of silica gel to form a free-flowing powder. Carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 95:5, 90:10, etc., v/v).

-

Fraction Collection and Analysis: Collect fractions of a fixed volume (e.g., 20 mL). Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and a UV detector (254 nm and 365 nm).

-

Isolation: Combine the fractions containing the compound of interest and evaporate the solvent to yield the purified 7-methoxy-chromen-4-one derivative.

Structure Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Dissolve a small amount of the purified compound in methanol and record the UV spectrum. The characteristic absorption maxima can provide preliminary information about the flavonoid class.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule. For a typical 7-methoxy-chromen-4-one derivative, a singlet corresponding to the methoxy group protons is expected around δ 3.9 ppm.[8]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the molecule and confirm the final structure.

-

Biosynthesis of 7-Methoxy-Chromen-4-One Derivatives

The biosynthesis of 7-methoxy-chromen-4-one derivatives follows the general phenylpropanoid and flavonoid pathways, with a final key methylation step.

Phenylpropanoid Pathway

The pathway begins with the amino acid L-phenylalanine.

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[9][10]

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[9][10]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its thioester derivative, p-coumaroyl-CoA.[9][10]

Flavonoid Backbone Formation

The C15 flavonoid skeleton is then assembled.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[10][11]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone.[9]

Formation of the Chromen-4-one (Flavone) Backbone

The flavanone is then converted to a flavone.

-

Flavone Synthase (FNS): Introduces a double bond between C2 and C3 of the C-ring of naringenin to form apigenin (a flavone).

Hydroxylation and Methylation

The flavone backbone undergoes further modifications.

-

Flavonoid Hydroxylases: Enzymes such as Flavonoid 3'-hydroxylase (F3'H) can introduce additional hydroxyl groups on the B-ring.

-

O-Methyltransferase (OMT): A specific O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of the flavone, yielding the final 7-methoxy-chromen-4-one derivative.

Caption: Biosynthesis pathway of 7-methoxy-chromen-4-one derivatives.

Conclusion

This technical guide has provided a detailed overview of the natural occurrence, quantitative analysis, experimental protocols for isolation and characterization, and the biosynthetic pathway of 7-methoxy-chromen-4-one derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals, facilitating further exploration of these promising natural compounds for potential applications in medicine and other fields. The provided methodologies and data can aid in the efficient discovery and development of new therapeutic agents derived from natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Chemotaxonomic Insights into Korean Daphne spp. and Wikstroemia spp. by Integrating Flavonoid Contents with Ecological Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Diosmetin | C16H12O6 | CID 5281612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of the 7-Methoxy-4H-chromen-4-one Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-methoxy-4H-chromen-4-one scaffold, a core structure found in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the therapeutic potential of this privileged scaffold, focusing on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Quantitative data from various studies are summarized, detailed experimental protocols for key biological assays are provided, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activity: A Promising Avenue for Novel Therapeutics

Derivatives of 7-methoxy-4H-chromen-4-one have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One notable derivative, Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one), has shown efficacy against breast, prostate, and colon cancer cells.[1] In breast cancer (MCF-7), it induces apoptosis, while in prostate cancer (LNCaP), it inhibits androgen receptor signaling.[1] Furthermore, it causes cell cycle arrest in colon cancer cells (HT-29).[1] Other derivatives have also shown potent anticancer activity, with some exhibiting greater efficacy than the parent compounds.[2]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Formononetin | MCF-7 (Breast) | 15 | Induction of apoptosis[1] |

| Formononetin | LNCaP (Prostate) | 20 | Inhibition of androgen receptor signaling[1] |

| Formononetin | HT-29 (Colon) | 10 | Cell cycle arrest[1] |

| 4H-Chromen-4-one derivative | Human Colon Carcinoma | 9.68 µg/ml (EC50) | Not specified[2] |

| 4H-Chromen-4-one derivative | Human Prostate Adenocarcinoma | 9.93 µg/ml (EC50) | Not specified[2] |

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | K562 (Leukemia) | 42.4 | Not specified[3] |

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | LS180 (Colon Adenocarcinoma) | 25.2 | Not specified[3] |

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | MCF-7 (Breast Adenocarcinoma) | 25.1 | Not specified[3] |

Signaling Pathways in Anticancer Activity

The anticancer effects of 7-methoxy-4H-chromen-4-one derivatives are often mediated through the modulation of critical signaling pathways.

JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in cancer. Some chromone derivatives can induce apoptosis in cancer cells by modulating the JAK/STAT pathway.[4]

TAK1 Pathway: Transforming growth factor-β-activated kinase 1 (TAK1) is involved in inflammation and cancer. Certain carbazole alkaloids with a methoxy group have been shown to induce cancer cell death via the TAK1 kinase pathway.[5][6]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases. The 7-methoxy-4H-chromen-4-one scaffold has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

A derivative of 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one exhibited significant inhibitory activity against COX-1 and COX-2 enzymes, with IC50 values of 7.09 µM and 0.38 µM, respectively, indicating a degree of selectivity for COX-2.[7]

| Compound/Derivative | Target | IC50 (µM) |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | COX-1 | 7.09[7] |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | COX-2 | 0.38[7] |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 5-LOX | 0.84[7] |

Signaling Pathways in Anti-inflammatory Activity

TLR4/MAPK Pathway: Lipopolysaccharide (LPS) activation of Toll-like receptor 4 (TLR4) triggers the MAPK signaling cascade, leading to the production of inflammatory cytokines. Some 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK pathway.[8]

Antimicrobial Activity: A Weapon Against Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The 7-methoxy-4H-chromen-4-one scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.

A novel 4H-chromen-4-one derivative isolated from a marine Streptomyces species was highly potent against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/ml.[2] Another study found that a quercetin derivative, 3,4′,5-trihydroxy-3′,7-dimethoxyflavone, displayed broad-spectrum antibacterial activity against E. coli and B. pumilus with MIC values below 31.25 µ g/well .[9]

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| 4H-Chromen-4-one derivative | Bacillus subtilis ATCC 6633 | 0.25[2] |

| 4H-Chromen-4-one derivative | Micrococcus luteus ATCC 9341 | 0.5 (MBC)[2] |

| 3,4′,5-trihydroxy-3′,7-dimethoxyflavone | E. coli | < 31.25 (µ g/well )[9] |

| 3,4′,5-trihydroxy-3′,7-dimethoxyflavone | B. pumilus | < 31.25 (µ g/well )[9] |

| 5,4′-dihydroxy-7-methoxyflavanone | S. cerevisiae | < 7.8 (µ g/well )[9] |

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases pose a significant challenge to global health. The 7-methoxy-4H-chromen-4-one scaffold has been investigated for its potential to protect neurons from damage. A flavone, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, demonstrated excellent acetyl- and butyrylcholinesterase inhibition with IC50 values of 1.37 µM and 0.95 µM, respectively, suggesting its potential in managing Alzheimer's disease.[7] Furthermore, it exhibited potent monoamine oxidase B (MAO-B) inhibition with an IC50 of 0.14 µM.[7]

| Compound/Derivative | Target | IC50 (µM) |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase | 1.37[7] |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase | 0.95[7] |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | MAO-B | 0.14[7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 7-methoxy-4H-chromen-4-one derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

-

Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 7-methoxy-4H-chromen-4-one scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The ability to modulate key signaling pathways, such as JAK/STAT, TAK1, and TLR4/MAPK, underscores the therapeutic potential of this chemical class. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of 7-methoxy-4H-chromen-4-one derivatives as lead compounds for the treatment of various diseases. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial in translating their preclinical promise into clinical applications.

References

- 1. 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one [benchchem.com]

- 2. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Potential Therapeutic Applications of 7-Methoxy-Isoflavones: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-isoflavones, a subclass of methoxylated flavonoids, are naturally occurring or synthetic compounds that have garnered significant interest in the scientific community for their potential therapeutic applications. Their structural similarity to endogenous estrogens allows them to interact with various biological pathways, while the presence of a methoxy group can enhance their metabolic stability and bioavailability compared to their hydroxylated counterparts. This technical guide provides an in-depth overview of the current understanding of 7-methoxy-isoflavones, focusing on their anti-inflammatory, neuroprotective, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anti-inflammatory and Immunomodulatory Effects

7-Methoxy-isoflavone has demonstrated notable anti-inflammatory and immunomodulatory properties, particularly in the context of atopic dermatitis (AD). In preclinical studies, it has been shown to alleviate AD symptoms by modulating immune responses and reducing the production of inflammatory mediators.[1]

Quantitative Data

| Parameter | Animal Model | Treatment | Result | Reference |

| Ear Thickness | FITC-induced AD (BALB/c mice) | Topical 7-Methoxy-isoflavone | Significant decrease compared to vehicle | [1] |

| Spleen Index | FITC-induced AD (BALB/c mice) | Topical 7-Methoxy-isoflavone | Significant decrease compared to vehicle | [1] |

| Serum IgE Levels | FITC-induced AD (BALB/c mice) | Topical 7-Methoxy-isoflavone | Significant decrease compared to vehicle | [1] |

| Mast Cell Infiltration | FITC-induced AD (BALB/c mice) | Topical 7-Methoxy-isoflavone | Significant decrease compared to vehicle | [1] |

| Neutrophil Infiltration | FITC-induced AD (BALB/c mice) | Topical 7-Methoxy-isoflavone | Significant decrease compared to vehicle | [1] |

| Ear Thickness | Oxazolone-induced AD (BALB/c mice) | Topical 7-Methoxy-isoflavone | Significant decrease compared to vehicle | [1] |

| Spleen Index | Oxazolone-induced AD (BALB/c mice) | Topical 7-Methoxy-isoflavone | Significant decrease compared to vehicle | [1] |

| Serum IgE Levels | Oxazolone-induced AD (BALB/c mice) | Topical 7-Methoxy-isoflavone | Significant decrease compared to vehicle | [1] |

Signaling Pathways

7-Methoxy-isoflavone exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB pathway . In FITC-induced atopic dermatitis, 7-methoxy-isoflavone has been shown to downregulate the secretion of thymic stromal lymphopoietin (TSLP) via inactivation of the NF-κB pathway, which in turn helps to balance the Th1/Th2 immune response.[1] In oxazolone-induced AD, it appears to function through the reduction of Th17 cytokine production.[1]

NF-κB Signaling Pathway Inhibition by 7-Methoxy-isoflavone.

Experimental Protocols

-

Sensitization: On day 0, the abdominal skin of BALB/c mice is shaved. A 0.5% fluorescein isothiocyanate (FITC) solution in a 1:1 mixture of acetone and dibutyl phthalate is applied to the shaved abdomen.

-

Challenge: On day 6, a 0.5% FITC solution is applied to the dorsal surface of one ear to elicit an inflammatory response.

-

Treatment: 7-Methoxy-isoflavone (or vehicle control) is topically applied to the ear daily from day 6 to day 8.

-

Evaluation: Ear thickness is measured daily. On day 9, mice are sacrificed, and ear tissue, spleen, and serum are collected for histological analysis (mast cell and neutrophil infiltration), spleen index calculation, and IgE level measurement (ELISA).

-

Sensitization: On day 0, the abdominal skin of BALB/c mice is shaved, and a 3% oxazolone solution in acetone is applied.

-

Challenge: On day 7, a 1% oxazolone solution is applied to the dorsal surface of one ear.

-

Treatment: 7-Methoxy-isoflavone (or vehicle control) is topically applied to the ear daily from day 7 to day 9.

-

Evaluation: Ear thickness is measured daily. On day 10, mice are sacrificed for analysis of ear tissue, spleen, and serum as described for the FITC model.

-

Luciferase Reporter Assay: [2][3][4]

-

HEK293T cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Cells are pre-treated with various concentrations of 7-methoxy-isoflavone for 1-2 hours.

-

NF-κB activation is induced by adding an inflammatory stimulus (e.g., TNF-α or LPS).

-

After 6-24 hours, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

-

-

Western Blot for Phosphorylated IκBα and p65: [5][6][7]

-

Cells (e.g., RAW 264.7 macrophages) are pre-treated with 7-methoxy-isoflavone.

-

Cells are stimulated with an NF-κB activator.

-

Cell lysates are collected, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. A decrease in the ratio of phosphorylated to total protein indicates inhibition.

-

-

Immunofluorescence for p65 Nuclear Translocation: [4][8][9][10]

-

Cells are grown on coverslips and treated as described for Western blotting.

-

Cells are fixed, permeabilized, and stained with an anti-p65 antibody and a nuclear counterstain (e.g., DAPI).

-

Confocal microscopy is used to visualize the localization of p65. Inhibition is indicated by the retention of p65 in the cytoplasm.

-

Neuroprotective Effects

While direct quantitative data for the neuroprotective effects of 7-methoxy-isoflavone is limited, related methoxyflavones have shown promise in protecting neuronal cells from various insults. The mechanisms are thought to involve the modulation of signaling pathways such as MAPK.

Signaling Pathways

Methoxyflavones have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is involved in neuronal survival and apoptosis. The MAPK family includes ERK, JNK, and p38. The neuroprotective effects of methoxyflavones may be mediated through the inhibition of pro-apoptotic JNK and p38 signaling and/or the activation of the pro-survival ERK pathway.

Modulation of MAPK Signaling by 7-Methoxy-isoflavone.

Experimental Protocols

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in appropriate media.

-

Treatment: Pre-treat cells with various concentrations of 7-methoxy-isoflavone for a specified time (e.g., 24 hours).

-

Induction of Neurotoxicity: Expose cells to a neurotoxin (e.g., glutamate, rotenone, or amyloid-beta).

-

Viability Assessment: After the incubation period with the neurotoxin, assess cell viability using methods such as the MTT assay or LDH release assay. An increase in cell viability compared to the toxin-only control indicates a neuroprotective effect.

Anticancer Potential

Several methoxyflavones have demonstrated cytotoxic activity against various cancer cell lines.[11] The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation signaling pathways such as the PI3K/Akt/mTOR pathway. While specific IC50 values for 7-methoxy-isoflavone are not widely reported, data for other methoxyflavones provide a basis for comparison.

Quantitative Data (for related Methoxyflavones)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5,3',4'-trihydroxy-6,7,8-trimethoxyflavone | MCF-7 (Breast) | 4.9 | [11] |

| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MCF-7 (Breast) | 3.71 | [11] |

| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MDA-MB-231 (Breast) | 21.27 | [11] |

| 4',5'-dihydroxy-5,7,3'-trimethoxyflavone | HCC1954 (Breast) | 8.58 | [11] |

Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[12] Flavonoids, including methoxy-isoflavones, are thought to exert their anticancer effects by inhibiting this pathway, leading to decreased cell proliferation and increased apoptosis.

PI3K/Akt/mTOR Pathway Inhibition by 7-Methoxy-isoflavone.

Experimental Protocols

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of 7-methoxy-isoflavone for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Pharmacokinetics

The pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. While specific pharmacokinetic data for 7-methoxy-isoflavone is scarce, studies on other methoxyflavones provide some insights. The methoxy group generally improves intestinal absorption and metabolic stability.[13]

Pharmacokinetic Parameters (for related Methoxyflavones)

| Compound | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| 5,7-dimethoxyflavone | Roosters | 100 mg/kg (oral) | 340 | 1.17 | - | - | [14] |

| 5,7,4'-trimethoxyflavone | Roosters | 100 mg/kg (oral) | 410 | 1.33 | - | - | [14] |

| Daidzein | Humans | - | 2209 ± 364 | 6.0 ± 0.6 | 31228 ± 6689 | - | [15] |

| Genistein | Humans | - | - | 5.2 | - | - | [16] |

Note: Data for Daidzein and Genistein are for the non-methoxylated isoflavones and are provided for comparison.

Experimental Protocols

-

Animal Dosing: Administer 7-methoxy-isoflavone to rodents (e.g., rats or mice) via oral gavage or intravenous injection at a specific dose.

-

Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Extract 7-methoxy-isoflavone and its potential metabolites from the plasma. Quantify the concentrations using a validated analytical method such as LC-MS/MS.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Conclusion and Future Directions

7-Methoxy-isoflavone demonstrates significant therapeutic potential, particularly in the realm of inflammatory skin diseases. Its ability to modulate the NF-κB signaling pathway provides a strong mechanistic basis for its observed anti-inflammatory effects. While its neuroprotective and anticancer activities are less characterized, studies on related methoxyflavones suggest that these are promising areas for future investigation, likely involving the MAPK and PI3K/Akt/mTOR pathways.

A critical gap in the current research is the lack of comprehensive quantitative data specifically for 7-methoxy-isoflavone across various therapeutic areas. Future research should focus on:

-

Determining the IC50 values of 7-methoxy-isoflavone for the inhibition of key pro-inflammatory cytokines.

-

Quantifying its neuroprotective effects in various in vitro and in vivo models.

-

Screening its cytotoxic activity against a broad panel of cancer cell lines to identify potential anticancer applications.

-

Conducting thorough pharmacokinetic studies to determine its bioavailability, metabolism, and optimal dosing regimens.

By addressing these research gaps, the full therapeutic potential of 7-methoxy-isoflavone can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. bowdish.ca [bowdish.ca]

- 3. benchchem.com [benchchem.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Bioavailability of pure isoflavones in healthy humans and analysis of commercial soy isoflavone supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of 7-Methoxy-4H-chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4H-chromen-4-one, a methoxy derivative of the chromenone core structure, belongs to a class of compounds that has garnered significant scientific interest for its diverse pharmacological activities. Chromenones, also known as chromones, are a major class of oxygen-containing heterocyclic compounds ubiquitously found in nature. The structural versatility of the chromenone scaffold has made it a privileged structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the in vitro mechanism of action of 7-Methoxy-4H-chromen-4-one, focusing on its core biological effects and the underlying signaling pathways. While direct and extensive research on this specific molecule is still emerging, this guide extrapolates from the well-documented activities of closely related analogs, particularly hydroxylated and other methoxylated chromenones, to provide a comprehensive and predictive understanding of its potential mechanisms.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of chromenone derivatives are a significant area of investigation. The mechanism of action for compounds structurally similar to 7-Methoxy-4H-chromen-4-one, such as 4-hydroxy-7-methoxycoumarin, has been shown to involve the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

7-Methoxy-4H-chromen-4-one is hypothesized to exert its anti-inflammatory effects by interfering with this pathway. Evidence from studies on analogous compounds suggests that it may inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1][2][3][4] This inhibitory action leads to a downstream reduction in the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the production of inflammatory mediators.[1][5]

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation. Studies on 4-hydroxy-7-methoxycoumarin have demonstrated the ability to suppress the phosphorylation of ERK1/2 and JNK, but not p38 MAPK, in LPS-stimulated macrophages.[1][2][4][5] By inhibiting the activation of these kinases, 7-Methoxy-4H-chromen-4-one likely downregulates the expression of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

While specific quantitative data for 7-Methoxy-4H-chromen-4-one is limited in publicly available literature, the following table summarizes the inhibitory effects of the closely related compound, 4-hydroxy-7-methoxycoumarin (4H-7MTC), on the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages. This data provides a benchmark for the potential anti-inflammatory potency of 7-Methoxy-4H-chromen-4-one.

| Mediator | Assay | Cell Line | Concentration of 4H-7MTC | Inhibition | Reference |

| Nitric Oxide (NO) | Griess Assay | RAW264.7 | 0.3 - 1.2 mM | Concentration-dependent reduction | [1][5] |

| Prostaglandin E2 (PGE2) | ELISA | RAW264.7 | 0.3 - 1.2 mM | Concentration-dependent reduction | [1] |

| TNF-α | ELISA | RAW264.7 | 0.3 - 1.2 mM | Concentration-dependent reduction | [1][3] |

| IL-6 | ELISA | RAW264.7 | 0.3 - 1.2 mM | Concentration-dependent reduction | [1][3] |

| IL-1β | ELISA | RAW264.7 | 0.3 - 1.2 mM | Concentration-dependent reduction | [1][3] |

Potential Anticancer and Antioxidant Activities

Anticancer Effects

Various derivatives of 4H-chromen-4-one have demonstrated significant anticancer activity against a range of human cancer cell lines.[7][8] The proposed mechanisms include the induction of apoptosis and cell cycle arrest.[9][10] For instance, certain 4-aryl-4H-chromenes have been identified as potent inducers of apoptosis by activating caspases and causing PARP cleavage.[7] Furthermore, some derivatives have been shown to arrest the cell cycle at the G2/M phase.[10] While specific data for 7-Methoxy-4H-chromen-4-one is not extensively documented, its structural similarity to other bioactive chromenones suggests it may possess similar antiproliferative properties.

| Cancer Type | Cell Line | Compound | IC50 Value | Reference |

| Human Colon Carcinoma | HCT-116 | 4H-chromene derivative | 9.68 µg/ml | [8] |

| Human Prostate Adenocarcinoma | PC-3 | 4H-chromene derivative | 9.93 µg/ml | [8] |

| Human Cervical Cancer | HeLa | 4H-chromene derivative | - | [11] |

| Human Breast Adenocarcinoma | MCF-7 | 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | 15 µM | [9] |

| Human Colon Carcinoma | HT-29 | 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | 10 µM | [9] |

Note: The IC50 values presented are for various 4H-chromen-4-one derivatives and are intended for comparative purposes.

Antioxidant Activity

The antioxidant properties of chromenone derivatives are often attributed to their ability to scavenge free radicals and chelate metal ions.[12][13] The presence of hydroxyl and methoxy groups on the chromenone scaffold can influence this activity. While methoxylation can sometimes reduce the radical scavenging capacity compared to free hydroxyl groups, the overall electronic properties of the molecule contribute to its antioxidant potential.[14] In vitro antioxidant activity is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

| Assay | Principle | Typical Measurement |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. | Decrease in absorbance at ~517 nm. |

| ABTS Radical Scavenging | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | Decrease in absorbance at ~734 nm. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous-tripyridyltriazine complex, measured by absorbance. |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of 7-Methoxy-4H-chromen-4-one. The following are standard protocols for key experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of 7-Methoxy-4H-chromen-4-one on cell viability and to establish non-toxic concentrations for subsequent mechanistic studies.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., RAW264.7 macrophages, or various cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of 7-Methoxy-4H-chromen-4-one (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Nitric Oxide Production Measurement (Griess Assay)

Objective: To quantify the production of nitric oxide (NO), a key inflammatory mediator, in cell culture supernatants.

Principle: The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable metabolite, nitrite (NO₂⁻). The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.[15][16][17][18][19]

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., RAW264.7 macrophages) in a 24-well plate. Pre-treat the cells with various concentrations of 7-Methoxy-4H-chromen-4-one for 1 hour, followed by stimulation with an inflammatory agent (e.g., LPS at 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)

Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay that uses antibodies to detect and quantify specific proteins. In a sandwich ELISA, a capture antibody immobilized on a plate binds the cytokine of interest, which is then detected by a second, enzyme-linked antibody. The addition of a substrate results in a colored product, the intensity of which is proportional to the amount of cytokine present.[20][21][22][23]

Protocol:

-

Sample Preparation: Collect cell culture supernatants from cells treated with 7-Methoxy-4H-chromen-4-one and/or an inflammatory stimulus as described for the Griess assay.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for human or murine TNF-α, IL-6, or IL-1β). This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate solution to develop a color.

-

Stopping the reaction with a stop solution.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways

Objective: To determine the effect of 7-Methoxy-4H-chromen-4-one on the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

-

Cell Lysis and Protein Quantification: Treat cells with 7-Methoxy-4H-chromen-4-one and/or an inflammatory stimulus. Lyse the cells and quantify the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-ERK, total ERK, phospho-JNK, total JNK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

7-Methoxy-4H-chromen-4-one is a promising bioactive molecule with the potential for significant anti-inflammatory, and possibly anticancer and antioxidant, activities. Based on the well-documented mechanisms of structurally similar chromenone derivatives, its primary mode of action in an inflammatory context is likely the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key inflammatory mediators such as nitric oxide, prostaglandins, and pro-inflammatory cytokines. Further in vitro studies are warranted to fully elucidate the specific molecular targets and to quantify the potency of 7-Methoxy-4H-chromen-4-one in various disease models. The experimental protocols and mechanistic insights provided in this guide serve as a robust framework for researchers and drug development professionals to advance the understanding and potential therapeutic application of this compound.

References

- 1. 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 5715241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation [mdpi.com]

- 6. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one [benchchem.com]

- 10. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]

- 14. benchchem.com [benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. researchgate.net [researchgate.net]

- 23. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Technical Guide to the Spectroscopic Profile of 7-Methoxy-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 7-Methoxy-4H-chromen-4-one (CAS No: 5751-52-0). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents data from closely related analogs and predicted values to provide a robust resource for researchers. The document outlines detailed experimental protocols for acquiring such spectra and includes a visualization of a key biological pathway relevant to the chromone scaffold.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for 7-Methoxy-4H-chromen-4-one are based on the analysis of substituted chromone derivatives.

Table 1: Predicted ¹H NMR Data for 7-Methoxy-4H-chromen-4-one

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.8 - 8.0 | d | ~6.0 |

| H-3 | ~6.2 - 6.4 | d | ~6.0 |

| H-5 | ~7.9 - 8.1 | d | ~8.8 |

| H-6 | ~6.8 - 7.0 | dd | ~8.8, 2.4 |

| H-8 | ~6.7 - 6.9 | d | ~2.4 |

| 7-OCH₃ | ~3.9 | s | - |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 7-Methoxy-4H-chromen-4-one

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 - 157 |

| C-3 | ~112 - 114 |

| C-4 | ~176 - 178 |

| C-4a | ~117 - 119 |

| C-5 | ~126 - 128 |

| C-6 | ~114 - 116 |

| C-7 | ~164 - 166 |

| C-8 | ~101 - 103 |

| C-8a | ~157 - 159 |

| 7-OCH₃ | ~55 - 57 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 7-Methoxy-4H-chromen-4-one

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | ~1640 - 1660 | Strong |

| C=C (aromatic) | ~1600 - 1450 | Medium to Strong |

| C-O-C (ether) | ~1250 - 1300 (asymmetric) | Strong |

| ~1020 - 1080 (symmetric) | Strong | |

| C-H (aromatic) | ~3000 - 3100 | Medium |

| C-H (methyl) | ~2950 - 2850 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its structure.

Table 4: Predicted Mass Spectrometry Data for 7-Methoxy-4H-chromen-4-one

| Ion | Predicted m/z | Description |

| [M]⁺ | 176.0473 | Molecular Ion |

| [M-CH₃]⁺ | 161 | Loss of a methyl radical |

| [M-CO]⁺ | 148 | Loss of carbon monoxide |

| [M-CH₃-CO]⁺ | 133 | Loss of methyl and carbon monoxide |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard practices for the analysis of chromone derivatives.[1][2]

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified 7-Methoxy-4H-chromen-4-one in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the carbon spectrum. A larger number of scans is generally required compared to the proton spectrum. Key parameters include a spectral width of approximately 0 to 200 ppm, a relaxation delay of 2-5 seconds, and proton decoupling to simplify the spectrum.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).

-

Sample Preparation:

-

GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

-

-

Data Acquisition:

-

Ionization Method: Electron Ionization (EI) is commonly used in GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

-

Analysis: The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured to produce a mass spectrum.

-

Biological Activity and Signaling Pathway

Chromone derivatives are known to exhibit a wide range of biological activities, including anticancer and antiproliferative effects.[3][4][5] One of the key mechanisms through which many chromones exert their anticancer effects is the induction of apoptosis, or programmed cell death.

The diagram below illustrates a simplified, representative apoptosis signaling pathway that can be modulated by chromone derivatives. These compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death.

Caption: Apoptosis pathway modulated by chromones.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like 7-Methoxy-4H-chromen-4-one.

Caption: Spectroscopic analysis workflow.

References

Navigating the Preclinical Path: A Technical Guide to the Solubility and Stability of 7-Methoxy-4H-chromen-4-one in DMSO

For Immediate Release

Shanghai, China – December 29, 2025 – In the landscape of drug discovery and development, understanding the physicochemical properties of a compound is paramount to ensuring the reliability and reproducibility of experimental data. This technical guide provides an in-depth analysis of the solubility and stability of 7-Methoxy-4H-chromen-4-one in dimethyl sulfoxide (DMSO), a common solvent for compound storage and screening. This document is intended for researchers, scientists, and drug development professionals to establish best practices for handling this compound.

7-Methoxy-4H-chromen-4-one, a methoxy derivative of chromen-4-one, belongs to a class of compounds that are of significant interest in medicinal chemistry.[1] While specific quantitative solubility and stability data for 7-Methoxy-4H-chromen-4-one in DMSO is not extensively documented in publicly available literature, this guide outlines the general characteristics of similar compounds and provides detailed protocols for empirical determination.

Core Concepts: Solubility and Stability in DMSO

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in biological research for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2] However, several factors can influence the integrity of a compound in a DMSO stock solution, including water content, storage temperature, exposure to light, and freeze-thaw cycles.[3]

Solubility: While many chromone derivatives exhibit good solubility in DMSO, it is crucial to experimentally determine the maximum solubility to avoid precipitation, which can lead to inaccurate concentration assessments and unreliable assay results.[4] Factors such as the presence of a methoxy group can influence the polarity and crystal lattice energy of the compound, thereby affecting its solubility.

Stability: The chemical stability of compounds in DMSO is a critical parameter for long-term storage.[5] Degradation can be influenced by the inherent reactivity of the compound, as well as external factors. For instance, DMSO is hygroscopic and readily absorbs atmospheric moisture, which can lead to hydrolysis of susceptible compounds.[3][4] Additionally, repeated freeze-thaw cycles can introduce variability and potentially lead to compound precipitation or degradation.[6][7]

Quantitative Data Summary

As specific quantitative data for 7-Methoxy-4H-chromen-4-one is not available, the following tables provide a template for researchers to populate with their experimentally determined values.

Table 1: Solubility of 7-Methoxy-4H-chromen-4-one in DMSO

| Parameter | Value | Units | Method of Determination |

| Maximum Solubility at Room Temperature | User-defined | mg/mL | Shake-Flask Method |

| Molar Solubility at Room Temperature | User-defined | mM | Calculated |

Table 2: Stability of 7-Methoxy-4H-chromen-4-one in DMSO Stock Solution (e.g., 10 mM)

| Storage Condition | Time Point | Purity (%) | Analytical Method |

| -20°C, Protected from Light | 0 months | User-defined | HPLC-UV |

| 3 months | User-defined | HPLC-UV | |

| 6 months | User-defined | HPLC-UV | |

| 12 months | User-defined | HPLC-UV | |

| -80°C, Protected from Light | 0 months | User-defined | HPLC-UV |

| 6 months | User-defined | HPLC-UV | |

| 12 months | User-defined | HPLC-UV | |

| 24 months | User-defined | HPLC-UV | |

| Room Temperature, Exposed to Light | 0 hours | User-defined | HPLC-UV |

| 24 hours | User-defined | HPLC-UV | |

| 48 hours | User-defined | HPLC-UV | |

| Freeze-Thaw Cycles (-20°C to RT) | 0 Cycles | User-defined | HPLC-UV |

| 5 Cycles | User-defined | HPLC-UV | |

| 10 Cycles | User-defined | HPLC-UV | |

| 25 Cycles | User-defined | HPLC-UV |

Experimental Protocols

To ensure accurate and reproducible results, the following detailed experimental protocols are provided for determining the solubility and stability of 7-Methoxy-4H-chromen-4-one in DMSO.

Protocol 1: Determination of Maximum Solubility in DMSO (Shake-Flask Method)

This protocol is adapted from established methods for determining the solubility of novel compounds.[2][8]

Materials:

-

7-Methoxy-4H-chromen-4-one (solid)

-

Anhydrous DMSO

-

Glass vials with screw caps

-

Orbital shaker

-

Microcentrifuge

-

Calibrated analytical balance

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid 7-Methoxy-4H-chromen-4-one to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium.[8]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of anhydrous DMSO to the vial.[8]

-

Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[8]

-

Separation of Undissolved Solid: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.[2]

-

Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.[2]

-

Dilution: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the HPLC detector.[2]

-

Quantification: Analyze the diluted sample by HPLC to determine the concentration of 7-Methoxy-4H-chromen-4-one.

-

Calculation: Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.[2]

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the standard procedure for preparing a high-concentration stock solution.[4][8]

Materials:

-

7-Methoxy-4H-chromen-4-one (solid, MW: 176.17 g/mol )

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or amber vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh 1.76 mg of 7-Methoxy-4H-chromen-4-one.

-

Dissolution: Transfer the weighed compound into a sterile tube and add 1 mL of anhydrous DMSO to achieve a 10 mM concentration.[8]

-

Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution, but the heat stability of the compound should be considered.[4][8]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3][4]

Protocol 3: Assessment of Long-Term Stability in DMSO

This protocol describes a method to evaluate the stability of the DMSO stock solution over time.[3][5]

Materials:

-

Prepared 10 mM stock solution of 7-Methoxy-4H-chromen-4-one in DMSO

-

HPLC system with a UV detector

-

Appropriate HPLC column and mobile phase

Procedure:

-

Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Analyze this sample to obtain the initial purity profile (peak area and retention time). This serves as the baseline.[3]

-

Storage: Store the aliquoted stock solutions under the desired conditions (e.g., -20°C, -80°C, room temperature).

-

Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.

-

Sample Preparation and Analysis: Allow the aliquot to thaw completely and reach room temperature. Prepare a sample for HPLC analysis in the same manner as the T=0 sample.

-

Data Comparison: Compare the purity and concentration of the aged samples to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.

Protocol 4: Evaluation of Freeze-Thaw Stability

This protocol is designed to assess the stability of the compound when subjected to repeated freeze-thaw cycles.[6][7]

Materials:

-

Prepared 10 mM stock solution of 7-Methoxy-4H-chromen-4-one in DMSO

-

HPLC system with a UV detector

Procedure:

-

Initial Analysis (0 Cycles): Analyze an aliquot of the freshly prepared stock solution by HPLC to establish the initial purity.

-

Freeze-Thaw Cycling: Subject the stock solution aliquots to a defined number of freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for a minimum of 12 hours, followed by thawing to room temperature.

-

Analysis after Cycles: After a predetermined number of cycles (e.g., 5, 10, 25), analyze an aliquot by HPLC.[6]

-

Data Analysis: Compare the purity of the samples after the freeze-thaw cycles to the initial purity to determine if any degradation has occurred.

Visualizations

The following diagrams illustrate key experimental workflows and a representative signaling pathway relevant to the study of chromone derivatives.

Caption: Workflow for determining the maximum solubility of 7-Methoxy-4H-chromen-4-one in DMSO.

Caption: Experimental workflow for assessing the freeze-thaw stability of a DMSO stock solution.

Caption: A representative kinase signaling pathway potentially modulated by chromone derivatives.

Conclusion

While specific data for 7-Methoxy-4H-chromen-4-one is pending experimental determination, this guide provides a robust framework for researchers to ascertain its solubility and stability in DMSO. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data, thereby facilitating the progression of research and development efforts. It is recommended that for long-term storage, stock solutions be maintained at -80°C in anhydrous DMSO, aliquoted to minimize freeze-thaw cycles, and protected from light to preserve compound integrity.[3]

References

- 1. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]